molecular formula C11H10FNO3 B14166054 Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate

Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate

Cat. No.: B14166054
M. Wt: 223.20 g/mol
InChI Key: GJMVEQXLARSGAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 6-fluorobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

ethyl 2-(6-fluoro-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10FNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

GJMVEQXLARSGAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)F

Origin of Product

United States

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